molecular formula C24H14ClN3OS B11487008 (2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile

(2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile

Cat. No.: B11487008
M. Wt: 427.9 g/mol
InChI Key: LEBMGEVZGJMSCH-RELWKKBWSA-N
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Description

(2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile is a complex organic compound that features a benzothiazole ring, an indole moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzothiazole with 4-chlorobenzylideneacetone, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzothiazole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of (2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and induction of cell death mechanisms such as apoptosis or ferroptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile include other benzothiazole derivatives, indole-based compounds, and nitrile-containing molecules. Examples include:

  • 2-aminobenzothiazole
  • 4-chlorobenzylideneacetone
  • Indole-3-carbinol

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H14ClN3OS

Molecular Weight

427.9 g/mol

IUPAC Name

(2E)-2-(1,3-benzothiazol-2-yl)-2-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]acetonitrile

InChI

InChI=1S/C24H14ClN3OS/c25-16-11-9-15(10-12-16)14-28-20-7-3-1-5-17(20)22(24(28)29)18(13-26)23-27-19-6-2-4-8-21(19)30-23/h1-12H,14H2/b22-18+

InChI Key

LEBMGEVZGJMSCH-RELWKKBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(/C#N)\C3=NC4=CC=CC=C4S3)/C(=O)N2CC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C3=NC4=CC=CC=C4S3)C(=O)N2CC5=CC=C(C=C5)Cl

Origin of Product

United States

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